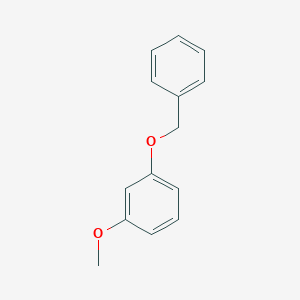
Benzyl 3-methoxyphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-methoxyphenyl ether, also known as Anisole benzyl ether, is an organic compound with the chemical formula C14H14O2. It is a colorless liquid that has a pleasant, sweet odor. Benzyl 3-methoxyphenyl ether is widely used in the field of organic synthesis due to its unique properties.
Mecanismo De Acción
Benzyl 3-methoxyphenyl ether does not have any direct biological activity. However, it is used as a protecting group in organic synthesis to prevent unwanted reactions during a chemical reaction. The protecting group is removed after the reaction is complete, and the desired product is obtained.
Biochemical and Physiological Effects:
Benzyl 3-methoxyphenyl ether does not have any significant biochemical or physiological effects. It is not toxic, and it does not have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 3-methoxyphenyl ether is a versatile compound that has several advantages in organic synthesis. It is easy to handle, and it is stable under normal laboratory conditions. It is also readily available and affordable. However, it has some limitations, such as the need for a base to carry out the reaction and the fact that it is not suitable for reactions that require acidic conditions.
Direcciones Futuras
Benzyl 3-methoxyphenyl ether has several potential future directions. It can be used in the synthesis of new pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and liquid crystals. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Conclusion:
Benzyl 3-methoxyphenyl ether is a versatile compound that has several applications in organic synthesis. It is easy to handle, stable, and readily available. It has several advantages and limitations in laboratory experiments. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Métodos De Síntesis
Benzyl 3-methoxyphenyl ether can be synthesized by the reaction of anisole and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces the desired product in good yield. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the anisole molecule.
Aplicaciones Científicas De Investigación
Benzyl 3-methoxyphenyl ether has been extensively used in organic synthesis. It is used as a protecting group for alcohols, phenols, and carboxylic acids. It is also used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Benzyl 3-methoxyphenyl ether has been used in the synthesis of the antibiotic erythromycin and the antimalarial drug artemisinin.
Propiedades
Número CAS |
19962-23-3 |
|---|---|
Nombre del producto |
Benzyl 3-methoxyphenyl ether |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Clave InChI |
PEQHTFRPJFPOFM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Otros números CAS |
19962-23-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



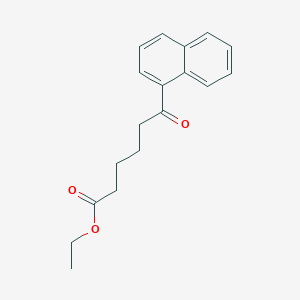

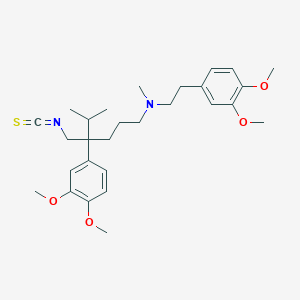
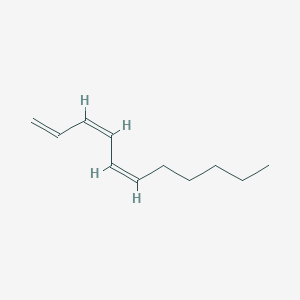


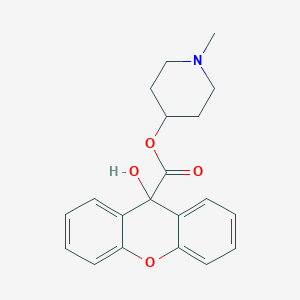
![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)
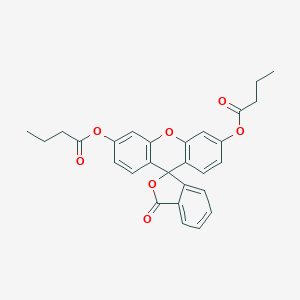

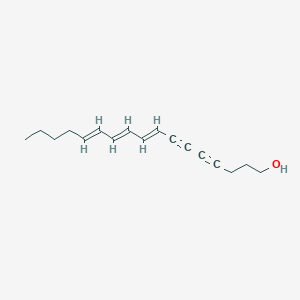
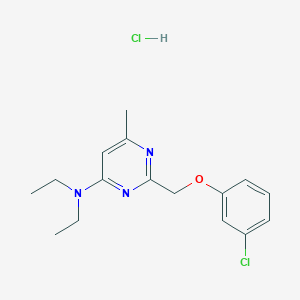
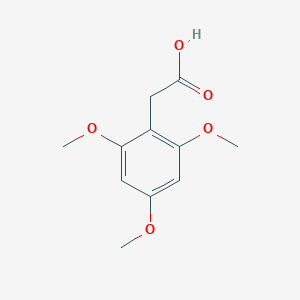
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)